molecular formula C17H13NO2S2 B11650891 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11650891
M. Wt: 327.4 g/mol
InChI Key: YHSBXXPINTVKRS-VVGDYKIKSA-N
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Description

The compound 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms The compound is characterized by the presence of a furan ring, a benzyl group, and a thioxo group, making it a complex and multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone. This step usually requires a solvent such as ethanol or methanol and is conducted under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the thiazolidinone core reacts with benzyl chloride in the presence of a base like sodium hydroxide.

    Addition of the Furyl Group: The furyl group is typically added through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with furfural in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the molecule, potentially converting the enylidene group to an alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology

The compound has shown potential as a bioactive molecule. Studies have indicated its efficacy in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

Preliminary research suggests that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a promising lead compound for therapeutic agents.

Industry

In materials science, the compound’s unique structural features could be exploited in the design of novel polymers or as a component in electronic materials.

Mechanism of Action

The mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its thioxo group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The compound’s ability to undergo redox reactions also allows it to modulate oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are well-known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Similar in structure but with variations in the substituents attached to the thiazolidinone ring.

    Furyl-thiazolidinones: Compounds that feature a furan ring attached to the thiazolidinone core, similar to the compound .

Uniqueness

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a benzyl group, along with the thioxo functionality, distinguishes it from other thiazolidinone derivatives.

Properties

Molecular Formula

C17H13NO2S2

Molecular Weight

327.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO2S2/c19-16-15(10-4-8-14-9-5-11-20-14)22-17(21)18(16)12-13-6-2-1-3-7-13/h1-11H,12H2/b8-4+,15-10-

InChI Key

YHSBXXPINTVKRS-VVGDYKIKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=CO3)SC2=S

Origin of Product

United States

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